molecular formula C7H11N3O3 B086660 Ternidazole CAS No. 1077-93-6

Ternidazole

Cat. No. B086660
CAS RN: 1077-93-6
M. Wt: 185.18 g/mol
InChI Key: DUOHVNSMLSPTMI-UHFFFAOYSA-N
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Description

Ternidazole is a medication used against protozoan infections . It is widely known throughout Europe and the developing world as a treatment for a variety of anaerobic amoebic and bacterial infections .


Synthesis Analysis

The synthesis of Ternidazole involves the use of 1,2,3-triazoles . These nitrogen-containing heterocyclic compounds have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Molecular Structure Analysis

The molecular formula of Ternidazole is C7H11N3O3 . Its average mass is 185.180 Da and its monoisotopic mass is 185.080048 Da .


Chemical Reactions Analysis

Ternidazole is a part of the nitroimidazole class of antibiotics . The nitro group of Ternidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system .


Physical And Chemical Properties Analysis

Ternidazole has a molecular weight of 185.18 g/mol . It has a strong dipole moment and high chemical stability .

Safety And Hazards

Ternidazole can be harmful if swallowed, in contact with skin, or inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

Ternidazole is currently used to treat infections caused by protozoa . It is also used to treat adult women with vaginal infections . Future research may explore other potential uses of this medication.

properties

IUPAC Name

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOHVNSMLSPTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862525
Record name Ternidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ternidazole

CAS RN

1077-93-6
Record name Ternidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ternidazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ternidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ternidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERNIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8R018QB0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The reaction mixture of 2-methyl-5-nitroimidazole (127 g, 1.0 mol) and 1-chloro-3-hydroxypropane (500 g, 5.3 mol) will be refluxed for 24 h. Then, the excessive amount of 1-chloro-3-hydroxypropane will be removed via evaporation under a condition of 2660 Pa. To the residue, 200 ml of water will be added. The mixture will be filtered. The filtrate will be collected. The filter residue will be then rinsed with water. The water phases will be combined and alkalified with saturated sodium bicarbonate aqueous solution up to pH 9. The solution will be placed in the cold room overnight for crystallization. The crystals will be filtered, washed with water, and then dried. The crude product will be recrystallized from ethyl acetate to give 1-(3-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
N Mahé, MA Perrin, M Barrio, B Nicolaï… - Journal of …, 2011 - Elsevier
… than rigid ones; thus, for ternidazole, structural as well as … solid-state properties of ternidazole; however, anticipating the … In this paper, a solid-state study of ternidazole (R = ─CH 2 …
Number of citations: 22 www.sciencedirect.com
DB Mian, VAS Loue, AV Angoi, A Yao… - International Journal of …, 2022 - academia.edu
Background: Vaginitis is a frequent and treated based on clinical evaluation in our countries in absence of microbiological laboratories. Evaluate the effectiveness of the management of …
Number of citations: 2 www.academia.edu
B Mian, G Okon, L Nigue, E Aka, A Diomande… - Médecine d'Afrique …, 2018 - cabdirect.org
This study was conducted to evaluate the efficacy of ernidazole, neomycin sulfate, nystatin, and prednisolone combination (Tergynan®) in the treatment of vaginitis. A five-month …
Number of citations: 1 www.cabdirect.org
IO Ulyanova, TA Makarenko… - Obstetrics and Gynecology, 2020 - rjsvd.com
As bacterial vaginosis (BV) develops, opportunistic pathogens begin to prevail in the vaginal biocenosis, and it is important that BV-associated microbes are able to form hard biofilms …
Number of citations: 17 rjsvd.com
JL Duroux, JP Basly, B Penicaut, M Bernard - Applied radiation and …, 1996 - Elsevier
The use of ionizing radiation for sterilization of pharmaceuticals is now a well esablished technology. In this paper, we examined the time stability at ambient conditions and higher …
Number of citations: 18 www.sciencedirect.com
YIN Ju-yi, XIE Dong-hua, C Jie… - Journal of Chinese Mass …, 2009 - jcmss.com.cn
Abstract: An HPLC-APCI (+) MS-MS methodology was developed coupled with solid phase extraction decontamination for the residue determination of nitroimidazoles: metronidazole (…
Number of citations: 2 www.jcmss.com.cn
AD Phan, NK Ngan, NB Le… - … Theory and Simulations, 2022 - Wiley Online Library
Physical properties of the pressure‐induced activation volume and dynamic decoupling of ternidazole, glycerol, and probucol by the elastically collective nonlinear Langevin equation …
Number of citations: 6 onlinelibrary.wiley.com
K Mitrowska, A Posyniak, J Zmudzki - Analytical Letters, 2014 - Taylor & Francis
… Another issue was to enable the correct separation of ternidazole and secnidazole which … total run time of 12 min, whereas ternidazole and secnidazole that eluted closely were baseline …
Number of citations: 27 www.tandfonline.com
M Cronly, P Behan, B Foley, E Malone… - Journal of Chromatography …, 2009 - Elsevier
… For those compounds without a deuterated analogue namely metronidazole, ternidazole, carnidazole, ornidazole and tinidazole; d 3 -HMMNI is used and corrects quite well for any …
Number of citations: 64 www.sciencedirect.com
M Romanini, M Barrio, R Macovez, MD Ruiz-Martin… - Scientific reports, 2017 - nature.com
We probe the temperature- and pressure-dependent specific volume (v) and dipolar dynamics of the amorphous phase (in both the supercooled liquid and glass states) of the …
Number of citations: 46 www.nature.com

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